2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C23H29N5O2 and a molecular weight of 407.51 g/mol . This compound is known for its white-to-off-white solid form and is used as an intermediate in the synthesis of itraconazole, an antifungal medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 1-isopropyl-3-(4-piperazinyl)benzene in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Used in the development of antifungal medications such as itraconazole.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In the case of itraconazole, the compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: A triazole antifungal medication that shares a similar structure and mechanism of action.
Fluconazole: Another triazole antifungal with a similar mechanism but different structural features.
Ketoconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is unique due to its specific structural features, which contribute to its effectiveness as an intermediate in the synthesis of itraconazole. Its ability to inhibit lanosterol 14α-demethylase makes it a valuable compound in antifungal research and development .
Properties
Molecular Formula |
C22H27N5O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O2/c1-17(2)27-22(28)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(29-3)11-9-19/h4-11,16-17H,12-15H2,1-3H3 |
InChI Key |
IKRAGENFWVPBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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